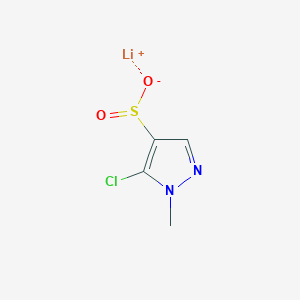
lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C4H5ClN2O2S.Li. It is characterized by the presence of a lithium ion, a 5-chloro-1-methyl-1H-pyrazole moiety, and a sulfinate group.
Métodos De Preparación
The synthesis of lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate typically involves the reaction of 5-chloro-1-methyl-1H-pyrazole with a sulfinate source in the presence of lithium ions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfinate pathways is beneficial.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The lithium ion may also play a role in stabilizing the compound and facilitating its interaction with target molecules. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in a range of chemical and biological processes.
Comparación Con Compuestos Similares
Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate can be compared with other similar compounds, such as:
5-chloro-1-methyl-1H-pyrazole-4-sulfonate: This compound differs by having a sulfonate group instead of a sulfinate group, which affects its reactivity and applications.
5-chloro-1-methyl-1H-pyrazole-4-thiolate:
Lithium 5-chloro-1-methyl-1H-pyrazole-4-carboxylate: This compound has a carboxylate group, which influences its solubility and reactivity compared to the sulfinate derivative.
Propiedades
IUPAC Name |
lithium;5-chloro-1-methylpyrazole-4-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S.Li/c1-7-4(5)3(2-6-7)10(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUZBMGBUOVIPQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=C(C=N1)S(=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClLiN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-dimethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2383454.png)
![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2383458.png)
![N-(2,5-dimethoxyphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2383459.png)
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2383460.png)

![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide](/img/structure/B2383463.png)
![3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2383464.png)


![Dimethyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B2383469.png)
![5-(4-phenyloxane-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2383471.png)

![3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383473.png)
![2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2383475.png)
